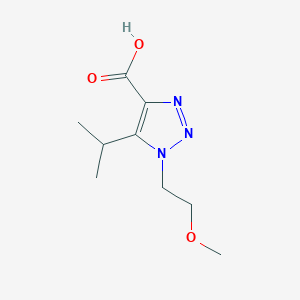

5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H15N3O3 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-5-propan-2-yltriazole-4-carboxylic acid |

InChI |

InChI=1S/C9H15N3O3/c1-6(2)8-7(9(13)14)10-11-12(8)4-5-15-3/h6H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

WLFPCAVSVRZOEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=NN1CCOC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Halogenation

The synthesis typically begins with 1-substituted-4,5-dibromo-1H-1,2,3-triazole as the key intermediate. This dibromo compound is dissolved in tetrahydrofuran or methyltetrahydrofuran at low temperatures (−78° C to 0° C) to maintain reaction control and selectivity.

Selective Monosubstitution via Grignard Reagent

A Grignard reagent, specifically isopropylmagnesium chloride, is added to the dibromo-triazole solution with a molar ratio of approximately 1:0.8 to 1.5 (dibromo compound to Grignard reagent). The reaction mixture is stirred for 0.5 to 2 hours, leading to selective substitution of one bromine atom to yield 1-substituted-4-bromo-1H-1,2,3-triazole.

Hydrochloric acid is then introduced to quench the reaction, followed by extraction with an organic solvent such as ethyl acetate. The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate and concentrated under reduced pressure at 40° C to 50° C. Crystallization is performed at temperatures between −5° C and 5° C to isolate the monosubstituted bromo-triazole intermediate with good purity.

Carboxylation via Carbon Dioxide Insertion

The monosubstituted 4-bromo-triazole is further reacted with a Grignard reagent composite of isopropylmagnesium chloride and lithium chloride, which facilitates the formation of a carbanion intermediate. This mixture is heated to 10° C to 50° C and stirred for 0.5 to 2 hours.

After cooling to −30° C to 0° C, gaseous carbon dioxide is bubbled into the reaction mixture for 5 to 30 minutes. The mixture is then warmed to 20° C to 25° C, and the pH is adjusted to 1 to 5 using hydrochloric acid. Extraction and drying steps similar to the previous stage yield a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Esterification and Purification

The carboxylic acid mixture is dissolved in a mixed solvent system comprising tetrahydrofuran (or methyltetrahydrofuran) and polar aprotic solvents such as N,N-dimethylformamide or N,N-dimethylacetamide in volume ratios ranging from 1-99% to 99-1%. An inorganic or organic base (e.g., potassium carbonate) and methyl iodide are added to the solution, and the reaction is conducted at 0° C to 80° C for 5 to 48 hours to methylate the carboxylic acid, forming the corresponding methyl ester.

Following the reaction, the mixture is washed with water and organic solvents, dried, and concentrated under reduced pressure. The aqueous phase is acidified and extracted again to isolate the pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid, which is crystallized and dried under vacuum at 40° C.

Incorporation of the 2-Methoxyethyl Substituent

While the detailed procedure for introducing the 2-methoxyethyl substituent at the 1-position is not explicitly described in the referenced patent, it is generally achieved by starting from the appropriately substituted 1-(2-methoxyethyl)-4,5-dibromo-1H-1,2,3-triazole or by nucleophilic substitution on the 1-position of the triazole ring using 2-methoxyethyl halides under suitable conditions.

Summary of the Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Dissolution of 1-(2-methoxyethyl)-4,5-dibromo-1H-1,2,3-triazole in THF/METHF at −78° C to 0° C | Starting material preparation | Ready for Grignard reaction |

| 2. Addition of isopropylmagnesium chloride (1:0.8-1.5 molar ratio), stirring 0.5-2 h | Selective substitution at 4-position | Formation of 1-(2-methoxyethyl)-4-bromo-1H-1,2,3-triazole |

| 3. Quenching with hydrochloric acid, extraction, drying, and crystallization | Purification of intermediate | Isolated 4-bromo intermediate |

| 4. Reaction with isopropylmagnesium chloride-lithium chloride composite, heating 10° C-50° C, stirring 0.5-2 h | Formation of carbanion intermediate | Ready for carboxylation |

| 5. Carbon dioxide bubbling at −30° C-0° C for 5-30 min, warming to 20° C-25° C, acidification | Carboxylation | Mixture of carboxylic acids |

| 6. Esterification with methyl iodide and base in THF/DMF or DMAc at 0° C-80° C for 5-48 h | Methyl ester formation | Methyl ester of carboxylic acid |

| 7. Extraction, acidification, crystallization, drying | Final purification | This compound obtained |

Analysis of Preparation Methods

Advantages

- The use of Grignard reagents allows for selective substitution on the triazole ring, enabling the introduction of the isopropyl group at the 5-position effectively.

- The carboxylation step using carbon dioxide is a straightforward and atom-economical method to introduce the carboxylic acid functionality.

- The esterification step facilitates purification and isolation of the compound in high purity.

Challenges

- Low temperature control (−78° C to 0° C) is critical to prevent side reactions and ensure selectivity.

- The isolation of intermediates requires careful extraction and drying to avoid decomposition.

- The introduction of the 2-methoxyethyl substituent requires either a suitably substituted starting material or an additional alkylation step, which may complicate the synthesis.

Yield and Purity

- Reported yields for similar 1-substituted-1H-1,2,3-triazole-4-carboxylic acids are in the range of 50-60% after purification.

- Purity is typically confirmed by crystallization and drying under vacuum at moderate temperatures (40° C), ensuring removal of solvents and impurities.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural and Functional Analogues in Enzyme Inhibition

Xanthine Oxidase (XO) Inhibitors

highlights 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives as potent XO inhibitors. Key findings include:

- Substituent Impact: The phenyl group at position 2 and methyl at position 5 contribute to nanomolar IC₅₀ values (e.g., compound 7f: mixed-type inhibition, IC₅₀ = 0.056–0.52 µM).

GSK-3 Inhibitors

describes 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H-triazole-4-carboxylic acids as ATP-competitive GSK-3 inhibitors:

- Activity : IC₅₀ = 0.1–10 µM (isolated enzyme), EC₅₀ = 2–44 µM (cellular assays).

- Structural Insight: The aminofurazan and dialkylaminomethyl groups enhance water solubility and cell permeability. The target compound’s 2-methoxyethyl group may similarly improve solubility but lacks the aminofurazan’s hydrogen-bonding capacity .

Coordination Chemistry and Material Science

Uranyl Triazolate Coordination Polymers

reports 1-(4-carboxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CPTAZ) as a ligand for uranyl coordination polymers. The carboxylic acid groups enable chelation, forming stable 2D networks. The target compound’s isopropyl and methoxyethyl groups could sterically hinder metal coordination compared to CPTAZ’s planar carboxyphenyl substituents .

Catalytic and Stability Profiles

Impact Sensitivity in Energetic Materials

compares isomeric picryl-substituted triazoles:

- 1-Picryl isomers exhibit lower N2–N3 bond stability, leading to higher impact sensitivity due to facile N₂ elimination.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

- Target Compound : The 2-methoxyethyl group enhances hydrophilicity compared to phenyl () or trifluoroethyl () analogs.

- Discontinued Analogs : lists 5-isopropyl-1-(2,2,2-trifluoroethyl)-1H-triazole-4-carboxylic acid (discontinued), suggesting trifluoroethyl’s electron-withdrawing effects may compromise stability or synthesis scalability .

Biological Activity

5-Isopropyl-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula : C9H15N3O3

Molecular Weight : 213.23 g/mol

The compound features a triazole ring with an isopropyl group and a methoxyethyl substituent at the 1-position, while the carboxylic acid functional group is located at the 4-position. This unique combination of functional groups enhances its lipophilicity and membrane permeability, which are critical for biological activity.

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial and antifungal activities. Specifically, derivatives of triazoles have been studied for their ability to inhibit various pathogens. For instance, this compound has shown potential in inhibiting specific enzymes involved in metabolic pathways critical for microbial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune regulation. Inhibition of IDO1 can enhance anti-tumor immunity by modulating tryptophan metabolism.

Case Study : A study demonstrated that derivatives of triazoles could induce cell cycle arrest in cancer cells. For example, compounds similar to this compound exhibited IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines .

The biological activity of this compound can be attributed to its structural elements that facilitate interactions with specific molecular targets. The triazole ring and carboxylic acid functionality allow for hydrogen bonding and other interactions that modulate biological pathways. This makes it a candidate for further research in pharmacological applications .

Synthesis Methods

The synthesis of this compound typically involves a cycloaddition reaction between an azide and an alkyne using "click chemistry" techniques. This method is generally catalyzed by copper(I) under mild conditions, allowing for efficient production with high yields .

Applications in Medicinal Chemistry

Given its unique structure and biological activities, this compound holds promise for various applications:

- Antimicrobial Agents : Potential development into new antimicrobial drugs targeting resistant strains.

- Cancer Therapy : Exploration as an adjunct therapy in cancer treatment through immune modulation.

- Enzyme Inhibitors : Development as inhibitors for metabolic enzymes involved in disease progression.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H15N3O3 | Antimicrobial, Anticancer |

| 1-(2-Ethoxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid | C10H17N3O3 | Similar activities with variations in potency |

| 4-Methyl-1,3-Thiazole Derivatives | Varies | Xanthine oxidase inhibition |

Q & A

Basic: What are the common synthetic routes for 5-Isopropyl-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves azide-alkyne cycloaddition (Huisgen reaction) or condensation reactions to form the triazole core. For example:

- Azide Cycloaddition : Reacting a substituted azide (e.g., 4-azidomethylpyrazole derivatives) with a terminal alkyne under copper(I) catalysis (click chemistry). Solvents like DMF or THF are used, with heating (50–80°C) to promote regioselectivity .

- Cyclization : In advanced cases, cyclization of intermediates (e.g., azidomethylcarboxylates) with reagents like cyanocetamide in THF under reflux (5–6 hours) yields fused triazole-diazepine systems, which can be hydrolyzed to carboxylic acids .

Key Steps : Purification via recrystallization (ethanol or toluene) and pH adjustment (e.g., HCl to pH 3) to precipitate the product .

Advanced: How can the cyclization step in the synthesis of this compound be optimized to improve yield?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Use tert-butyl peroxide or transition metals (e.g., CuI) to enhance reaction rates and regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates. Reflux in THF increases cyclization efficiency .

- Temperature Control : Gradual heating (50–70°C) prevents side reactions. For example, refluxing THF at 66°C for 5 hours achieves >80% yield in similar triazole syntheses .

- pH Adjustment : Post-reaction acidification (pH 3–4) ensures precipitation of the carboxylic acid form, minimizing losses during extraction .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; triazole C-N stretches at 1450–1600 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₁H₁₇N₃O₃: calculated 239.1264) .

Advanced: How does the substitution pattern on the triazole ring influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : The isopropyl and methoxyethyl groups enhance membrane permeability, as demonstrated in similar triazole derivatives via logP measurements (e.g., logP ~1.5–2.0) .

- Metabolic Stability : Electron-withdrawing groups (e.g., carboxylic acid) reduce CYP450-mediated oxidation. In vitro microsomal assays show t₁/₂ > 2 hours for analogs with bulky substituents .

- Solubility : The carboxylic acid group improves aqueous solubility (5–10 mg/mL at pH 7.4), critical for bioavailability .

Basic: What are the recommended storage conditions to ensure the compound’s stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent degradation .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the triazole or carboxylic acid moieties .

- Light Sensitivity : Protect from UV light using amber glass vials, as triazoles can undergo photolytic ring-opening .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this triazole derivative?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC₅₀ values < 1 μM indicate high potency in analogs .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values with structural analogs to establish SAR .

- Plasma Protein Binding : Equilibrium dialysis (human plasma) to assess % bound (>90% suggests limited free drug availability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.